2h-Pyrimido[5,4-d][1,3]oxazine
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Overview
Description
2H-Pyrimido[5,4-d][1,3]oxazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is part of a broader class of fused heterocycles, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrimido[5,4-d][1,3]oxazine typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method allows for the formation of the oxazine ring through cyclization reactions. Another approach involves heating 5-acetyl-4-aminopyrimidines with methanol sodium (MeONa) in butanol (BuOH) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. These include optimizing reaction conditions for scale-up, ensuring high yield and purity, and employing cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrimido[5,4-d][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2H-Pyrimido[5,4-d][1,3]oxazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrimido[5,4-d][1,3]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity and potential as a tyrosine kinase inhibitor.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its cyclin-dependent kinase (CDK4) inhibitory activity.
Uniqueness: 2H-Pyrimido[5,4-d][1,3]oxazine stands out due to its unique oxazine ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
42394-54-7 |
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Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
2H-pyrimido[5,4-d][1,3]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-5-6(8-3-7-1)2-10-4-9-5/h1-3H,4H2 |
InChI Key |
KYMSWNIZHRAPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=NC=NC2=CO1 |
Origin of Product |
United States |
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